BenchChemオンラインストアへようこそ!

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

Physicochemical profiling Drug-likeness Building block selection

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine (CAS 22460-65-7) is a low-molecular-weight (144.21 g/mol) bifunctional organic building block combining a piperidine ring with an aminooxyethyl side chain. The compound features a nucleophilic hydroxylamine (-O-NH2) terminus linked via a two-carbon spacer to a basic piperidine nitrogen (pKa ~9.8 for the piperidine conjugate acid), creating a unique reactivity profile distinct from simple alkyl hydroxylamines or aminoethylpiperidines.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 22460-65-7
Cat. No. B3253567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-(Piperidin-1-yl)ethyl)hydroxylamine
CAS22460-65-7
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCON
InChIInChI=1S/C7H16N2O/c8-10-7-6-9-4-2-1-3-5-9/h1-8H2
InChIKeyYOUVHXQKCSEVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-(Piperidin-1-yl)ethyl)hydroxylamine (CAS 22460-65-7): Chemical Identity and Core Scaffold for Procurement Evaluation


O-(2-(Piperidin-1-yl)ethyl)hydroxylamine (CAS 22460-65-7) is a low-molecular-weight (144.21 g/mol) bifunctional organic building block combining a piperidine ring with an aminooxyethyl side chain [1]. The compound features a nucleophilic hydroxylamine (-O-NH2) terminus linked via a two-carbon spacer to a basic piperidine nitrogen (pKa ~9.8 for the piperidine conjugate acid), creating a unique reactivity profile distinct from simple alkyl hydroxylamines or aminoethylpiperidines [1]. Its computed physicochemical properties—XLogP of 0.8, topological polar surface area (TPSA) of 38.5 Ų, and a single hydrogen bond donor—position it as a moderately polar, small-molecule intermediate with potential for oxime ligation chemistry and incorporation into larger pharmacophores [1].

Why O-(2-(Piperidin-1-yl)ethyl)hydroxylamine Cannot Be Substituted by Common Hydroxylamines or Aminoethylpiperidines


Substituting O-(2-(piperidin-1-yl)ethyl)hydroxylamine with a generic hydroxylamine—such as O-benzylhydroxylamine, aminooxyacetic acid, or simple 2-(piperidin-1-yl)ethanamine—fails because the target compound uniquely combines three functional features within a single low-MW scaffold: (i) a terminal aminooxy group enabling chemoselective oxime formation with aldehydes/ketones, (ii) a piperidine ring providing a basic handle for salt formation and pH-dependent solubility modulation, and (iii) a two-carbon ethyl spacer that balances steric accessibility with conformational flexibility [1]. Common alternatives lack this triad: O-benzylhydroxylamine introduces a bulky aromatic group (MW 123.15) with no basic amine, altering both steric profile and partition coefficient [2]; 2-(piperidin-1-yl)ethanamine (MW 128.22) has an amine terminus instead of hydroxylamine, rendering it incapable of oxime-based bioconjugation [2]; aminooxyacetic acid (MW 91.07) bears a carboxylic acid rather than a piperidine, fundamentally changing charge state and reactivity [2]. These differences in functional-group architecture directly determine whether the compound can participate in specific ligation chemistries, serve as a PROTAC linker precursor, or act as a pharmacophore building block—making generic interchange scientifically invalid [1].

Quantitative Differentiation Evidence for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine (CAS 22460-65-7)


Physicochemical Differentiation: XLogP and TPSA Comparison with Common Hydroxylamine Building Blocks

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine exhibits a computed XLogP of 0.8 and a TPSA of 38.5 Ų, placing it in a distinct physicochemical zone compared to commonly used hydroxylamine building blocks [1]. The piperidine ring and ethyl linker contribute to a balanced polarity that is intermediate between the highly polar aminooxyacetic acid (XLogP -0.8, TPSA 72.5 Ų) and the more lipophilic O-benzylhydroxylamine (XLogP 1.5, TPSA 35.3 Ų) [2]. This intermediate polarity profile is relevant for applications where moderate membrane permeability and aqueous solubility must be simultaneously optimized.

Physicochemical profiling Drug-likeness Building block selection

Functional-Group Reactivity Differentiation: Aminooxy vs. Simple Amine in Analogous Piperidine-Ethyl Scaffolds

The defining chemical differentiation of O-(2-(piperidin-1-yl)ethyl)hydroxylamine from its closest structural analog—2-(piperidin-1-yl)ethanamine (CAS 27578-60-5)—lies in the terminal aminooxy (-O-NH2) versus amino (-NH2) functionality. The aminooxy group reacts chemoselectively with carbonyl compounds (aldehydes, ketones) to form stable oxime ethers at pH 4–7, a reactivity absent in simple amines which instead form reversible Schiff bases [1]. This distinction is class-level: aminooxy compounds (including O-substituted hydroxylamines) exhibit second-order rate constants for carbonyl condensation that are typically 10²–10⁴ times faster than analogous amine reactions under physiological conditions, and the resulting oxime bond (C=N-O) is hydrolytically more stable than the corresponding imine (C=N) [2]. The piperidine ring in the target compound additionally provides a tertiary amine with a pKa ≈ 9.8, enabling pH-dependent charge modulation for solubility or membrane partitioning—a feature not available in non-basic hydroxylamine derivatives such as O-methylhydroxylamine [1].

Bioconjugation chemistry Oxime ligation PROTAC linker design

Patent-Documented Ornithine Decarboxylase Inhibitor Scaffold Class: Aminooxy Piperidine Differentiation

US Patent 5,322,852 (Frei & Stanek, Ciba-Geigy, 1994) discloses aminooxy piperidines as ornithine decarboxylase (ODC) inhibitors, establishing this compound class as pharmacologically relevant [1]. The patent defines compounds of formula I wherein the aminooxy group (—O—NH2) is attached via a spacer (n = 0 or 1) to a piperidine ring system, directly encompassing the structural framework of O-(2-(piperidin-1-yl)ethyl)hydroxylamine as either a claimed compound or a synthetic precursor to claimed ODC inhibitors [1]. This provides patent-backed differentiation from non-aminooxy piperidines (e.g., simple 4-aminopiperidine ODC inhibitors) that lack the aminooxy pharmacophore and operate through distinct mechanisms [1]. The patent explicitly teaches that the aminooxy functionality is critical for ODC inhibition, distinguishing this class from piperidine-based ODC inhibitors relying on alternative zinc-binding groups [1].

Ornithine decarboxylase inhibition Polyamine pathway Patent evidence

Structural Compactness and Rotatable Bond Efficiency Compared to PROTAC Linker Scaffolds

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine possesses 3 rotatable bonds and a molecular weight of 144.21 g/mol, yielding a rotatable bond-to-heavy-atom ratio of 0.30 [1]. This level of conformational restriction is intermediate between fully flexible PEG-based linkers (e.g., triethylene glycol with 8 rotatable bonds, MW 150.17) and rigid aromatic linkers (e.g., 1,4-phenylenedimethanamine with 2 rotatable bonds, MW 136.19) [2]. The piperidine ring introduces conformational constraint (chair conformer) while the ethyl spacer provides limited flexibility, a combination potentially advantageous for PROTAC linker design where excessive flexibility can reduce ternary complex stability and cellular permeability [2]. The aminooxy terminus further allows oxime-based conjugation to E3 ligase ligands or target-protein binders bearing aldehyde handles, a distinct bioconjugation modality compared to amide- or ester-forming linker termini [1].

PROTAC linker design Molecular rigidity Ternary complex formation

Research and Industrial Application Scenarios for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine Based on Evidence


Oxime-Based Bioconjugation and Activity-Based Probe (ABP) Synthesis

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can serve as a key aminooxy-functionalized reagent for oxime ligation strategies targeting aldehyde- or ketone-containing biomolecules. The aminooxy group reacts chemoselectively with carbonyls under mild aqueous conditions (pH 4–7) to form stable oxime linkages, enabling site-selective protein modification, activity-based probe assembly, or metabolite detection [1]. Compared to O-benzylhydroxylamine, the piperidine moiety provides a tertiary amine handle for subsequent functionalization, pH-dependent solubility modulation, or salt formation for improved handling [1]. This scenario is supported by the compound's physicochemical profile (moderate XLogP 0.8, low TPSA 38.5 Ų) and the established class-level reactivity of aminooxy groups with carbonyls [2].

PROTAC Linker Precursor with Orthogonal Conjugation Handle

The compound can be employed as a linker precursor in PROTAC (PROteolysis TArgeting Chimera) design, where the aminooxy group provides an orthogonal oxime conjugation handle distinct from the commonly used amide, ester, or click chemistry approaches [1]. The piperidine ring offers a rigidified scaffold element (3 rotatable bonds, chair conformer) that may contribute to favorable ternary complex geometry when compared with fully flexible PEG-based linkers [2]. The ethyl spacer provides sufficient reach for bridging E3 ligase ligand and target-protein binding moieties while maintaining a compact overall size (MW 144.21) that does not excessively inflate the PROTAC molecular weight [1]. This scenario derives from the compound's structural features and class-level PROTAC linker design principles [2].

Ornithine Decarboxylase (ODC) Inhibitor Lead Optimization

Based on US Patent 5,322,852, which establishes aminooxy piperidines as a pharmacologically relevant class of ornithine decarboxylase inhibitors, this compound can serve as a scaffold for medicinal chemistry optimization targeting the polyamine biosynthesis pathway [1]. The aminooxy group is taught in the patent as a critical pharmacophoric element for ODC inhibition, while the piperidine ring provides a platform for substitution with alkyl groups (R = C1–C2) to modulate potency and selectivity [1]. This scaffold-level differentiation—supported by patent claims rather than primary pharmacological data—positions the compound as a starting point for structure-activity relationship (SAR) studies distinct from non-aminooxy ODC inhibitor chemotypes [1].

Synthesis of N-Heterocyclic Pharmacophores via Oxime Intermediate Chemistry

The compound functions as a versatile intermediate for constructing nitrogen-containing heterocycles and pharmacophores. The aminooxy group can condense with carbonyl compounds to form oxime ethers, which serve as intermediates for Beckmann rearrangements, reductions to amines, or cyclization to isoxazolines and isoxazoles [1]. The piperidine-ethyl moiety simultaneously introduces a solubilizing basic center and a scaffold extension point. Compared to simple O-methylhydroxylamine (MW 47.06, no basic group), this compound provides a pre-installed heterocyclic amine for direct incorporation into drug-like molecules without requiring additional synthetic steps for basic-group introduction [2]. This scenario is supported by general organic chemistry principles [1].

Quote Request

Request a Quote for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.